Butylamine hydrobromide

Description

Fundamental Role of Butylamine (B146782) Hydrobromide in Chemical Transformations

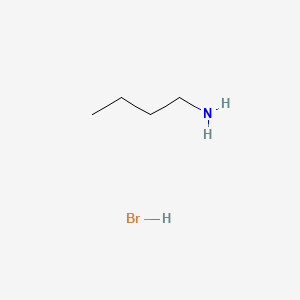

Butylamine hydrobromide (C₄H₁₂BrN) is the hydrobromide salt of butylamine and typically appears as a white crystalline powder that is highly soluble in water. vulcanchem.com This salt is formed through the reaction of butylamine with hydrobromic acid. vulcanchem.com Its chemical structure and properties make it a versatile reagent in a variety of chemical reactions.

The primary laboratory synthesis involves dissolving butylamine in a solvent like ethanol (B145695) and then slowly adding hydrobromic acid. vulcanchem.com The resulting this compound crystallizes upon cooling and can be purified by filtration and drying. vulcanchem.com

As a salt of a primary amine, this compound exhibits reactivity patterns that are leveraged in several types of chemical transformations:

Nucleophilic Substitution Reactions: The bromide ion in this compound can be substituted by other nucleophiles, making it a useful precursor in the synthesis of more complex organic molecules. vulcanchem.comsmolecule.com

Acid-Base Reactions: Being an amine salt, it can participate in acid-base chemistry. vulcanchem.com

Supramolecular Chemistry: The self-assembly properties of this compound allow it to form hydrogen bonds and ionic interactions with other molecules, which is particularly useful in creating structures with specific functionalities. vulcanchem.com

The isomeric form, tert-butylamine (B42293) hydrobromide, is also utilized in chemical synthesis. ontosight.ai It is formed from the reaction of tert-butylamine and hydrobromic acid and serves as an intermediate in the production of pharmaceuticals and agrochemicals. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₄H₁₂BrN |

| IUPAC Name | butan-1-amine;hydrobromide |

| Molecular Weight | 154.05 g/mol |

| Physical Appearance | White crystalline powder/crystals |

| Melting Point | 205.4°C |

| Solubility | Highly soluble in water |

Contemporary Research Landscape and Emerging Trends

Recent research has highlighted the significant role of this compound, often referred to as n-butylammonium bromide (BABr), in the field of materials science, particularly in the development of perovskite-based optoelectronic devices. chemicalbook.comlookchem.com

Perovskite Solar Cells and LEDs:

Organohalide perovskites are a class of materials that have shown great promise for solar cell applications due to their potential for high power conversion efficiency and low-cost fabrication. greyhoundchrom.com this compound is used to tune the structure of colloidal perovskite nanoplatelets. chemicalbook.comlookchem.com When added to the perovskite precursor solution, it acts as a surfactant, constraining the growth of 3D perovskite grains. chemicalbook.com This results in the formation of crystallites with dimensions as small as 10 nm and smoother films, which are beneficial for the performance of perovskite LEDs and solar cells. chemicalbook.com

Research has demonstrated that incorporating an ultra-thin interlayer of a this compound-2-phenylethylamine hydroiodide (BABr-PEAI) complex can improve the performance of perovskite solar cells. researchgate.net In one study, this modification led to a power conversion efficiency of 19.09%. researchgate.net Similarly, the incorporation of this compound along with propylamine (B44156) hydrobromide as dual spacers in quasi-2D perovskites has been shown to improve the efficiency of blue perovskite light-emitting diodes (PeLEDs). researchgate.net

CO2 Capture:

Another emerging area of research involves the use of this compound in the formulation of deep eutectic solvents (DESs) for carbon dioxide capture. acs.org A study investigated DESs composed of amine hydrohalides, including this compound, as hydrogen bond acceptors, paired with alkanolamines as hydrogen bond donors. acs.orgacs.org These solvents have shown potential for CO2 absorption, with their physicochemical properties being a key area of investigation. acs.org

Table 2: Applications of this compound in Research

| Research Area | Application | Key Findings |

|---|---|---|

| Perovskite Solar Cells | Tuning of perovskite nanoplatelet structures. chemicalbook.comlookchem.com | Constrains 3D perovskite grain growth, leading to smaller crystallites and smoother films. chemicalbook.com |

| Perovskite LEDs | Used as a dual spacer in quasi-2D perovskites. researchgate.net | Improves the efficiency of blue PeLEDs. researchgate.net |

| CO2 Capture | Component of deep eutectic solvents (DESs). acs.org | Acts as a hydrogen bond acceptor in DESs for CO2 absorption. acs.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

butan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.BrH/c1-2-3-4-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGBREZGMJVYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480109 | |

| Record name | 1-Butanamine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15567-09-6 | |

| Record name | 1-Butanamine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15567-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Precursors

Controlled Synthesis of Butylamine (B146782) Hydrobromide Salts

The generation of butylamine hydrobromide is predicated on precise control of reaction conditions to ensure high purity and yield. The primary methods involve direct reaction or more sophisticated approaches for substituted analogues and large-scale production.

The most fundamental and widely employed method for synthesizing this compound is the direct acid-base reaction between butylamine and hydrobromic acid (HBr). vulcanchem.com This reaction is typically performed by dissolving butylamine in a suitable solvent, such as ethanol (B145695), and adding hydrobromic acid in a controlled manner, often with cooling, to manage the exothermic nature of the neutralization. vulcanchem.com The resulting salt precipitates from the solution and can be purified through crystallization to yield a white, crystalline solid. vulcanchem.com

Alternative approaches can involve the synthesis of the parent n-butylamine first, for example, from n-butanol and ammonia (B1221849) over a catalyst, followed by the salt formation step with HBr. vulcanchem.com Another route involves the reaction of n-butyl chloride with ammonium (B1175870) hydroxide (B78521) in ethanol. chemicalbook.com In some laboratory settings, HBr can be generated in situ for the reaction. sciencemadness.org

Table 1: Comparison of Synthesis Routes for this compound

| Synthesis Route | Reactants | Key Steps | Advantages |

| Direct Acid-Base Reaction | n-Butylamine, Hydrobromic Acid | Controlled addition of acid to amine in a solvent, followed by crystallization. vulcanchem.com | High efficiency, near-quantitative conversion, high purity after crystallization. |

| From n-Butanol | n-Butanol, Ammonia, Hydrogen | Catalytic amination of butanol to form n-butylamine, followed by reaction with HBr. google.comwikipedia.org | Utilizes common industrial feedstocks. |

| From n-Butyl Chloride | n-Butyl Chloride, Ammonium Hydroxide | Ammoniation of butyl chloride in an autoclave, followed by salt formation. chemicalbook.com | Direct conversion from an alkyl halide. |

The synthesis of substituted butylamine hydrobromides allows for the introduction of diverse functional groups, creating precursors for more complex molecules. A general strategy involves first synthesizing the substituted amine and then forming the hydrobromide salt. For instance, Butylamine, N-((trimethylsilyl)methyl)-, hydrobromide is synthesized by reacting butylamine with (trimethylsilyl)methyl chloride or bromide, followed by the addition of hydrobromic acid. ontosight.ai

N-alkylation of primary amines is a common method to create secondary or tertiary amines, which can then be converted to their hydrobromide salts. The reaction of a primary amine with an alkyl halide, such as 2-bromoethylamine (B90993) hydrobromide, can yield more complex polyamines. google.com The use of nitrobenzenesulfonamides (Ns-amides) as both a protecting and activating group provides a versatile method for synthesizing amines, which can subsequently be converted to their hydrobromide salts. rsc.org This strategy allows for alkylation under mild conditions before the protecting group is removed. rsc.org

Continuous flow chemistry has emerged as a powerful technology for the scalable and safe manufacturing of chemical compounds, including active pharmaceutical ingredients (APIs). chemicalindustryjournal.co.ukmdpi.com This technique offers significant advantages over traditional batch processing, such as superior heat and mass transfer, enhanced safety, and improved process control and reproducibility. chemicalindustryjournal.co.ukpharmtech.com

The synthesis of amine salts like this compound is amenable to flow processes. In a typical setup, streams of the amine and hydrobromic acid are pumped and mixed in a reactor coil, allowing for precise control over stoichiometry and temperature. mit.eduresearchgate.net This methodology is particularly relevant in multi-step syntheses where an amine is formed and immediately converted to its salt. For example, in the synthesis of the pharmaceutical bupropion, the displacement of a bromine atom by tert-butylamine (B42293) results in the formation of tert-butylammonium (B1230491) bromide. up.ac.zaresearchgate.net A challenge in such reactions is the potential precipitation of the ammonium salt, which can clog the reactor. up.ac.zaresearchgate.net This issue can be managed through careful selection of solvents or the design of the flow reactor system. researchgate.net The transition from laboratory-scale batch reactions to large-scale industrial synthesis is often simplified using flow manufacturing, which has been applied to reactions like halogenation and amination. chemicalindustryjournal.co.uk

Specialized Synthetic Strategies for Substituted Butylamine Hydrobromides

Utilization of this compound as a Precursor

This compound is a valuable precursor in organic synthesis, primarily due to the reactivity of its primary amine group after neutralization and its utility in forming supramolecular structures. vulcanchem.com

Once neutralized to the free amine, butylamine can undergo a wide array of derivatization reactions. gcms.cz These reactions are fundamental to building more complex molecular structures. Key derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. manavchem.com

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. google.commanavchem.com

Condensation with Carbonyls: Reaction with aldehydes or ketones to form Schiff bases (imines). manavchem.com

Formation of Isocyanates: Reaction with phosgene. manavchem.com

Synthesis of Ureas: Reaction with isocyanates to form substituted ureas. wikipedia.orgmanavchem.com

These derivatization reactions are central to the synthesis of pharmaceuticals, pesticides, and emulsifiers. wikipedia.org For example, butylamine is a precursor in the manufacture of the fungicide benomyl (B1667996) and the antidiabetic tolbutamide. wikipedia.org The hydrobromide salt serves as a stable, solid, and easily handleable source of the volatile butylamine for these synthetic applications. vulcanchem.com

Table 2: Key Derivatization Reactions of Butylamine

| Reaction Type | Reagent Class | Product Class |

| Acylation | Acid Chlorides, Anhydrides | Amides |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines |

| Condensation | Aldehydes, Ketones | Imines (Schiff Bases) |

| Urea Formation | Isocyanates | Substituted Ureas |

| Sulfonamide Formation | Sulfonyl Chlorides | Sulfonamides |

Butylamine and its salts can play a significant role in modern catalysis. While not typically a catalyst itself, it can function as a precursor to catalytic species or as an essential additive in catalytic cycles.

In the field of transition metal catalysis, amines are crucial for synthesizing ligands that modulate the metal center's activity and selectivity. For instance, tert-butylamine is used in palladium-catalyzed N-arylation reactions to create bulky N-heterocyclic carbene (NHC) ligand precursors. acs.org

More directly, recent research has shown that simple amines like tert-butylamine can act as cost-effective, bifunctional additives in nickel-catalyzed photoredox reactions, serving as both a base and a ligand. uni-regensburg.de This dual role is critical for promoting C-O and C-N bond-forming cross-coupling reactions. uni-regensburg.de In some systems, the accumulation of hydrobromide salts, such as HBr, does not interfere with the catalyst, allowing the reaction to proceed efficiently. uni-regensburg.de Furthermore, n-butylamine is used in the characterization of solid acid catalysts, where it is used to titrate the number and strength of acid sites on a catalyst's surface through potentiometric titration. mdpi.com

In Depth Spectroscopic and Analytical Characterization

High-Resolution Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

FTIR spectroscopy of butylamine (B146782) hydrobromide reveals characteristic absorption bands that confirm the presence of the butylammonium (B8472290) cation. In the solid state, the spectrum is dominated by a broad and intense band in the 3200 to 2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibrations of the primary ammonium (B1175870) group. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding between the ammonium protons and the bromide anions (N⁺-H···Br⁻). cdnsciencepub.com Superimposed on this broad envelope are the sharper peaks corresponding to the asymmetric and symmetric C-H stretching vibrations of the butyl chain's CH₃ and CH₂ groups. spectroscopyonline.com

Primary amine salts also exhibit characteristic bending vibrations. For butylamine hydrobromide, two distinct peaks are expected for the NH₃⁺ group: an asymmetric bending vibration between 1625 and 1560 cm⁻¹ and a symmetric bending vibration between 1550 and 1500 cm⁻¹. spectroscopyonline.com Additionally, C-N stretching absorptions for aliphatic amines are typically found in the 1000 to 1250 cm⁻¹ range. libretexts.org A bathochromic shift (a shift to lower frequency) of these bands is often observed when comparing hydrochlorides to hydrobromides, which can be attributed to the nature of the halide ion. cdnsciencepub.com

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, a complementary technique to FTIR, provides valuable information about the vibrational modes of this compound. While the highly polar N-H⁺ bonds result in strong IR absorptions, the less polar C-C and C-H bonds of the butyl group often produce strong signals in the Raman spectrum. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are prominent in the 2800-3000 cm⁻¹ region. researchgate.netnih.gov

The C-C skeletal vibrations, typically found in the 800-1200 cm⁻¹ range, are particularly useful in conformational analysis. researchgate.netcdnsciencepub.com The temperature dependence of Raman band intensities can reveal the presence of different conformers (rotational isomers) in equilibrium. researchgate.netcdnsciencepub.com For n-butylamine, different gauche and anti conformations of the C-C-C-C backbone give rise to distinct Raman bands. researchgate.net The N-H deformation modes are also observable in the 1520-1660 cm⁻¹ region. researchgate.net

Correlating Vibrational Frequencies with Molecular Structure

The correlation of observed vibrational frequencies with specific molecular motions is fundamental to structural elucidation. In this compound, the presence of the broad N-H⁺ stretching band confirms the salt's formation. cdnsciencepub.com The positions of the CH₂, CH₃, and C-N stretching and bending vibrations are consistent with an aliphatic amine structure. libretexts.org

The hydrogen bonding in amine hydrohalides significantly influences the vibrational frequencies. In the solid state, the N⁺-H···X⁻ hydrogen bonds are the dominant interactions. cdnsciencepub.com A shift to lower wavenumbers (bathochromic shift) for the N-H stretching and scissoring bands is generally observed when moving from hydrochloride to hydrobromide salts of primary aliphatic amines, indicating a change in the hydrogen bond strength. cdnsciencepub.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Multi-Nuclear NMR (¹H, ¹³C) for Comprehensive Structural Assignment

The ¹H NMR spectrum of this compound provides a clear picture of the proton environments. The protons on the carbon adjacent to the nitrogen atom (α-protons) are deshielded due to the electron-withdrawing effect of the ammonium group and typically appear as a multiplet around 2.5-3.0 ppm. researchgate.netchemicalbook.com The protons of the subsequent methylene groups (β and γ) appear further upfield, with the terminal methyl group protons being the most shielded, appearing as a triplet around 0.9 ppm. rsc.org The protons on the nitrogen of the ammonium group often appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum complements the ¹H NMR data. The carbon atom bonded to the nitrogen (Cα) is the most deshielded, appearing at a lower field. The chemical shifts of the other carbon atoms in the butyl chain (Cβ, Cγ, and Cδ) appear at progressively higher fields. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Butylamine Salts Note: Chemical shifts are dependent on the solvent and concentration. The data below is a generalized representation based on typical values for similar compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H₃N⁺-CH₂ -CH₂-CH₂-CH₃ | ~2.8 (t) | ~40 |

| H₃N⁺-CH₂-CH₂ -CH₂-CH₃ | ~1.6 (m) | ~30 |

| H₃N⁺-CH₂-CH₂-CH₂ -CH₃ | ~1.4 (m) | ~20 |

| H₃N⁺-CH₂-CH₂-CH₂-CH₃ | ~0.9 (t) | ~13 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Elucidation

2D NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu In this compound, cross-peaks would be observed between the protons of adjacent methylene groups (e.g., between α-CH₂ and β-CH₂, and between β-CH₂ and γ-CH₂), and between the γ-CH₂ and the terminal CH₃ group, confirming the linear butyl chain connectivity. escholarship.orgunict.it

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). youtube.comcolumbia.edu Each CH, CH₂, and CH₃ group will show a correlation peak, allowing for the direct assignment of the protonated carbons in the ¹³C spectrum based on the already assigned ¹H spectrum. escholarship.orgunict.it

Through the combined application of these advanced spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for understanding its chemical properties and reactivity.

In Situ NMR Monitoring of Reaction Dynamics Involving this compound

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time directly within the reaction vessel. bruker.comd-nb.info This method provides detailed structural and quantitative information about reactants, intermediates, products, and byproducts as the reaction progresses, offering deep insights into reaction kinetics, mechanisms, and catalyst behavior. bruker.comspectroscopyonline.com For reactions involving butylamine or its hydrobromide salt, in situ NMR is particularly valuable for tracking the consumption of reagents and the formation of products without the need for quenching or sample extraction, which could alter the reaction's state. spectroscopyonline.com

Recent research has demonstrated the utility of in situ ¹H NMR spectroscopy in monitoring complex catalytic systems where amines like tert-butylamine (B42293) are used. In nickel-photoredox catalyzed cross-coupling reactions, for instance, tert-butylamine serves as both a ligand and a base. acs.org In situ ¹H NMR analysis of these reactions reveals detailed kinetic profiles, showing the reaction's progression to completion, sometimes in under 20 minutes, even in an unstirred NMR tube. acs.org

This real-time monitoring allows for the convenient execution of experiments to probe for potential product inhibition or catalyst deactivation. acs.org By varying initial reactant concentrations and observing the effect on the reaction rate profile, researchers can determine the robustness of the catalytic system. acs.org In studies using tert-butylamine, it was observed that the accumulation of hydrobromic acid (HBr), which would protonate the amine to form the hydrobromide salt, and the reaction product does not interfere with the catalyst's performance. acs.org This indicates that the active catalytic species can be regenerated without irreversible deactivation, a crucial finding for process optimization. acs.org The ability to obtain such detailed mechanistic data underscores the power of in situ NMR in studying dynamic systems involving species like this compound. nih.gov

Mass Spectrometry and Elemental Composition Analysis for Molecular Identity and Purity in Research Contexts

Confirming the molecular identity and assessing the purity of a synthesized compound like this compound are critical steps in chemical research. Mass spectrometry (MS) and elemental analysis are cornerstone techniques for this purpose.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For the butylammonium cation ([C₄H₁₁N]H⁺), the expected exact mass can be calculated and compared to the experimental value. The monoisotopic mass of the related tert-butylamine hydrobromide is 153.01531 Da. nih.gov This precise mass measurement helps to unequivocally distinguish the compound from others with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum can also offer structural information; aliphatic amines like butylamine often undergo cleavage at the α-carbon to carbon bond. vulcanchem.com

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and bromine) in the compound. This data is used to verify the empirical formula of the synthesized salt. The theoretical elemental composition is calculated from the molecular formula (C₄H₁₂BrN), and the experimental values must fall within a narrow margin of error to confirm the sample's purity and stoichiometric integrity. A combination of techniques, often including MS, NMR, and elemental analysis, is typically reported in certificates of analysis to provide a comprehensive characterization and confirm purity.

| Analysis Technique | Parameter Measured | Purpose | Reference Value (tert-Butylamine hydrobromide) |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass-to-Charge Ratio (m/z) | Confirm Elemental Formula | Monoisotopic Mass: 153.01531 Da nih.gov |

| Elemental Analysis | Percentage of C, H, N, Br | Validate Stoichiometry and Purity | Calculated from C₄H₁₂BrN Formula |

Electronic Absorption Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions and Band Gap Analysis

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance, providing information about electronic transitions between energy levels. mvpsvktcollege.ac.inresearchgate.net For a saturated compound like this compound, which lacks π-conjugated systems, the primary electronic transitions involve the promotion of non-bonding electrons (n) from the nitrogen atom to anti-bonding sigma orbitals (σ). mvpsvktcollege.ac.in These n→σ transitions typically occur at shorter wavelengths in the UV region, often below 200 nm. mvpsvktcollege.ac.in

While direct UV-Vis analysis of the simple this compound salt is not extensively documented for this purpose, its most significant role in electronic absorption spectroscopy is as a component in advanced materials like 2D organic-inorganic perovskites. researchgate.net In these materials, the butylammonium cation serves as the organic spacer layer between inorganic sheets.

In a study of butylammonium lead bromide (BA)₂PbBr₄ single crystals, UV-Vis spectroscopy was integral to determining the material's optical properties. The analysis revealed an optical band gap of approximately 413 nm (which corresponds to about 3.0 eV). researchgate.net The band gap is a critical parameter for optoelectronic applications, as it defines the energy required to excite an electron from the valence band to the conduction band. researchgate.net

Furthermore, detailed spectroscopic analysis, including photothermal deflection spectroscopy, confirmed the existence of sub-bandgap states within the (BA)₂PbBr₄ crystal. researchgate.net These states, located within the forbidden energy gap, can influence the material's electronic and photodetector properties. researchgate.net A noticeable photodetection response was observed in the sub-bandgap regions under green and red light, an effect attributed directly to these sub-bandgap states. researchgate.net In a different study on an organic crystal, tertiary butylammonium maleate (B1232345) monohydrate, the lower cut-off wavelength was found to be 341 nm, and the optical band gap was calculated to be 3.13 eV from a Tauc's plot, demonstrating a common methodology for such analyses. sphinxsai.com

| Material | Spectroscopic Finding | Value | Significance |

|---|---|---|---|

| (Butylammonium)₂PbBr₄ | Optical Band Gap | ~413 nm (~3.0 eV) researchgate.net | Defines energy for electronic excitation. |

| (Butylammonium)₂PbBr₄ | Sub-Bandgap States | Confirmed by PDS researchgate.net | Influences photodetection properties. |

| Tertiary Butylammonium Maleate Monohydrate | Lower Cut-off Wavelength | 341 nm sphinxsai.com | Indicates transparency in the visible region. |

| Tertiary Butylammonium Maleate Monohydrate | Optical Band Gap | 3.13 eV sphinxsai.com | Characterizes the material as a dielectric. |

Computational Chemistry and Theoretical Investigations of Butylamine Hydrobromide Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict geometric, electronic, and energetic properties.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and crucial transition states. In systems involving butylamine (B146782) hydrobromide, DFT can be used to explore its role in various chemical transformations and interactions.

For instance, in the formation of perovskite materials, where alkylammonium halides like butylamine hydrobromide are often used as passivating agents or structural components, DFT helps elucidate the interaction mechanisms at the material's surface. acs.orgnih.gov Calculations can reveal how the butylammonium (B8472290) cation and bromide anion interact with surface defects, such as halide vacancies or under-coordinated metal sites. By modeling the adsorption energies and geometries, researchers can understand how these ions passivate electronic traps, which is critical for improving the efficiency and stability of optoelectronic devices. researchgate.net While a full reaction coordinate might be complex, DFT provides snapshots of the most energetically favorable interaction pathways, clarifying the role of the compound in the material's lifecycle. science.gov

Table 1: Representative DFT-Calculated Parameters for Surface Passivation Analysis This table illustrates typical data obtained from DFT calculations to study the interaction of passivating agents with a material surface. Values are hypothetical and for illustrative purposes.

| Parameter | Description | Exemplary Calculated Value |

|---|---|---|

| Adsorption Energy (Eads) of Butylammonium | Energy released when the cation binds to a surface vacancy. A more negative value indicates stronger binding. | -1.2 eV |

| Adsorption Energy (Eads) of Bromide | Energy released when the anion binds to a surface vacancy. | -0.9 eV |

| N-H···Surface Bond Length | The distance of the hydrogen bond formed between the butylammonium cation and a surface atom. | 1.9 Å |

| Energy Barrier for Surface Diffusion | The energy required for the adsorbed ion to move from one site to another, calculated from transition state analysis. | 0.45 eV |

This compound is an ionic salt composed of the butylammonium cation ([CH₃(CH₂)₃NH₃]⁺) and the bromide anion (Br⁻). The interactions within this system, and with surrounding molecules (e.g., solvents), are dominated by non-covalent forces, primarily ionic bonding and hydrogen bonding. DFT is exceptionally well-suited for characterizing these interactions.

In studies of deep eutectic solvents (DESs) where this compound acts as a hydrogen bond acceptor, DFT calculations confirm the presence and strength of hydrogen bonds. acs.org The hydrogen atoms on the ammonium (B1175870) group of the cation act as hydrogen bond donors, forming strong interactions with the bromide anion or other hydrogen bond acceptors in the mixture. DFT can precisely calculate the geometries (bond lengths and angles), energies, and vibrational frequencies associated with these hydrogen bonds, providing a detailed picture of the solvent's supramolecular structure.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference in their energies, the HOMO-LUMO gap, is a crucial indicator of chemical stability and is fundamental to predicting the optical and electronic properties of materials. researchgate.netescholarship.org

For this compound, DFT calculations can determine the electronic structure of the individual ions. The HOMO would likely be localized on the bromide anion, which has high-energy lone pair electrons, while the LUMO would be associated with the antibonding orbitals of the butylammonium cation. Understanding the energy levels of these orbitals is critical when this compound is incorporated into systems like perovskites, as the alignment of these frontier orbitals with those of the host material dictates charge transfer efficiency and device performance. acs.orgnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies from a DFT Calculation This table shows representative DFT-calculated electronic properties for the constituent ions of this compound. Values are hypothetical and for illustrative purposes.

| Molecular Species | Orbital | Calculated Energy (eV) | Property Indicated |

|---|---|---|---|

| Butylammonium Cation ([C₄H₉NH₃]⁺) | HOMO | -8.2 eV | Ionization Potential |

| LUMO | -1.5 eV | Electron Affinity | |

| Bromide Anion (Br⁻) | HOMO | -3.4 eV | Electron Donating Ability |

| LUMO | N/A (unbound state) | N/A | |

| Butylammonium Cation | HOMO-LUMO Gap | 6.7 eV | Chemical Stability / Excitability |

DFT provides a powerful method for predicting spectroscopic properties, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy. By calculating the vibrational frequencies of a molecule, DFT can generate a theoretical spectrum that aids in the assignment of experimental spectral peaks.

For this compound, DFT can calculate the vibrational frequencies corresponding to specific motions, such as the N-H stretching and bending modes of the ammonium group, and the various C-H and C-N stretching and bending modes of the butyl chain. The calculated frequencies of the N-H stretch, for example, are highly sensitive to the strength of hydrogen bonding. A comparison between the calculated spectrum of an isolated ion pair and the experimental spectrum of the bulk material can reveal the extent and nature of intermolecular interactions in the solid state or in solution. acs.org

QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its macroscopic properties. DFT is a key tool in QSPR as it can generate a wide range of molecular descriptors (e.g., electronic energies, dipole moment, polarizability, molecular volume) that quantify structural features.

In the context of systems containing this compound, such as deep eutectic solvents, QSPR models can be developed to predict physical properties like density, viscosity, and CO₂ absorption capacity. acs.org Researchers can perform DFT calculations on a series of related amine hydrohalides to obtain descriptors. These descriptors are then used as input for statistical or machine learning algorithms to create a predictive model. This approach accelerates the design of new solvent systems with desired properties without the need to synthesize and test every possible combination.

Calculation of Spectroscopic Parameters and Spectral Simulations

Molecular Dynamics and Simulation Studies

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations are invaluable for understanding its behavior in the liquid phase or at interfaces. acs.org In a simulation of a deep eutectic solvent containing this compound, MD can track the movement of each ion, revealing information about diffusion coefficients, solvent structure, and the lifetime of hydrogen bonds. acs.org Simulations can generate radial distribution functions (RDFs), which show the probability of finding one type of atom at a certain distance from another, offering a clear picture of the local solvation environment around the butylammonium and bromide ions.

In the context of perovskite solar cells, MD simulations have been used to understand the dynamic behavior of similar ionic additives at surfaces and grain boundaries. acs.org These simulations can show how the butylammonium cations orient themselves at an interface and how they influence the movement of other ions, providing insights into mechanisms of device degradation and passivation that are inaccessible through static calculations alone. doi.org

Table 3: Properties Derivable from Molecular Dynamics Simulations of a this compound System This table lists key properties and insights that can be obtained from MD simulations.

| Property/Analysis | Description | Insight Gained |

|---|---|---|

| Diffusion Coefficient | The rate at which ions move through the medium. | Relates to ionic conductivity and mass transport. |

| Radial Distribution Function (RDF) | The probability distribution of the distance between pairs of atoms (e.g., N-H···Br). | Characterizes the local solvation shell and coordination numbers. |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between a donor and an acceptor. | Quantifies the stability and dynamics of the intermolecular network. |

| Density | The mass per unit volume of the simulated system. | Allows for direct comparison with experimental physical property data. acs.org |

| Viscosity | A measure of a fluid's resistance to flow. | Predicts transport properties and is crucial for process design. acs.org |

Conformational Analysis and Dynamics in Solution and Solid States

The n-butylammonium cation, the organic component of this compound, possesses conformational flexibility due to the rotation around its carbon-carbon single bonds. Theoretical studies, often employing methods like Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such ions and identifying stable conformers. While specific DFT studies exclusively on this compound are not prevalent in the surveyed literature, the conformational analysis of similar short-chain alkylammonium halides provides a strong basis for understanding its behavior.

The primary degrees of freedom in the n-butylammonium cation are the three dihedral angles along the C-C-C-C backbone. The interplay of these rotations gives rise to several possible conformers. The most stable conformer is typically the all-trans (anti-periplanar) arrangement, which minimizes steric hindrance between hydrogen atoms along the alkyl chain. Other conformers, such as those containing gauche interactions, are higher in energy but can be populated at finite temperatures. In the solid state, the crystal packing forces often dictate that the cation adopts a single, low-energy conformation, which is usually the all-trans form to allow for efficient packing.

In solution, the n-butylammonium cation is more dynamic. The energy barriers between different conformers are typically low enough to be overcome by thermal energy, leading to a rapid interconversion between trans and gauche forms. Molecular dynamics (MD) simulations of related alkylammonium ions in aqueous solutions show that the alkyl chains are in constant motion, transitioning between various conformational states. The presence of the ammonium headgroup and its strong, localized interactions with the bromide anion and surrounding solvent molecules can influence the conformational preferences of the adjacent carbon-carbon bonds.

Below is a representative table of expected major conformers for the n-butylammonium cation and their qualitative energy rankings, based on principles from computational studies of analogous n-alkanes and alkylammonium ions.

| Conformer Name | Dihedral Angle 1 (N-C1-C2-C3) | Dihedral Angle 2 (C1-C2-C3-C4) | Relative Energy (Qualitative) | Expected Population |

| anti-anti (all-trans) | ~180° | ~180° | Lowest | Highest |

| anti-gauche | ~180° | ~60° | Low | Moderate |

| gauche-anti | ~60° | ~180° | Low | Moderate |

| gauche-gauche | ~60° | ~60° | Higher | Low |

This interactive table illustrates the primary rotational conformers of the n-butylammonium cation. The relative energies are qualitative and based on steric considerations typical for alkyl chains.

The dynamics in the solid state are significantly more restricted. While the entire molecule's translational and rotational motion is limited to lattice vibrations (phonons), the alkyl chain can still exhibit some localized dynamic behavior. This can include torsional oscillations around the equilibrium dihedral angles and, in some cases, larger-amplitude motions or even whole-ion reorientations at temperatures below the melting point, which can be studied by solid-state NMR and supported by computational models.

Exploration of Solvent Effects and Solvation Shells

The behavior of this compound in a solvent is profoundly influenced by the interactions between the n-butylammonium cation and the bromide anion with the surrounding solvent molecules. Computational studies, particularly molecular dynamics simulations, are essential for elucidating the structure and dynamics of the solvation shells.

In aqueous solutions, both the ammonium headgroup (-NH3+) and the bromide anion (Br-) are strongly solvated by water molecules. The -NH3+ group acts as a hydrogen bond donor, forming strong, directed hydrogen bonds with the oxygen atoms of nearby water molecules. The bromide anion, being large and polarizable, organizes water molecules around it, with the water hydrogens oriented toward the anion.

The n-butyl alkyl chain, being hydrophobic, has a different interaction with water. Water molecules are unable to form hydrogen bonds with the nonpolar alkyl chain. Instead, they tend to form a more ordered, cage-like structure around it. This "hydrophobic hydration" is entropically unfavorable and is a driving force for the aggregation of nonpolar moieties in aqueous solutions. MD simulations of similar alkylammonium salts in water have shown that the water structure is significantly perturbed in the vicinity of the alkyl chain. bose.res.in

The nature of the solvent dramatically alters these interactions. In a polar aprotic solvent like dimethylformamide (DMF), the strong hydrogen bonding from the -NH3+ group would be directed towards the solvent's oxygen atom. The solvation of the bromide anion would also be effective due to the solvent's polarity. However, the hydrophobic effect experienced by the alkyl chain would be much weaker compared to water.

Molecular dynamics simulations can provide quantitative data on the structure of these solvation shells, such as radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from the ion.

The table below summarizes the expected primary solvation characteristics of the n-butylammonium and bromide ions in different types of solvents, as inferred from computational studies on analogous systems. aip.org

| Ion | Solvent Type | Primary Solvation Mechanism | Expected Coordination Number |

| n-Butylammonium (-NH3+) | Water (Protic) | Strong Hydrogen Bonding (Donating) | 4-6 |

| n-Butylammonium (-C4H9) | Water (Protic) | Hydrophobic Hydration (Cage-like) | Variable |

| Bromide (Br-) | Water (Protic) | Ion-Dipole & H-Bonding (Accepting) | 6-8 |

| n-Butylammonium (-NH3+) | DMF (Polar Aprotic) | Hydrogen Bonding (Donating) | 3-5 |

| Bromide (Br-) | DMF (Polar Aprotic) | Ion-Dipole Interactions | 5-7 |

This interactive table outlines the anticipated solvation behavior of the constituent ions of this compound in different solvent environments, based on established principles from computational chemistry.

These computational insights into the conformational landscape and solvation of this compound are crucial for understanding its chemical reactivity, physical properties, and its role in more complex systems, such as in the formation of perovskite materials where it acts as a structural spacer.

Mechanistic Studies of Reactions Involving Butylamine Hydrobromide

Investigation of Proton Transfer and Ion-Pair Formation Mechanisms

The interaction between butylamine (B146782) and hydrogen bromide is a subject of interest in understanding fundamental chemical processes like proton transfer and ion-pair formation. doi.orgresearchgate.net Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to investigate the gas-phase thermal deamination of primary amines, including tert-butylamine (B42293), in the presence of hydrogen bromide. doi.orgresearchgate.net

These computational analyses support a mechanism that begins with the formation of an ion-pair complex. doi.org Unlike the gas-phase decomposition of alcohols with hydrogen halides, which are suggested to proceed via an intermolecular hydrogen bond, the reaction with amines like tert-butylamine involves a proton transfer from HBr to the amine. doi.org This initial proton transfer results in the formation of a butylammonium (B8472290) bromide ion pair (BH+···X−). doi.orgresearchgate.net The basicity of the amine plays a crucial role in favoring the formation of this intimate ion pair. doi.org

The stability and formation of such ion pairs are influenced by several factors. In the gas phase, the lack of solvent molecules to stabilize charge distribution makes ion-pair formation less common. doi.org However, experimental evidence from rotational spectroscopic studies on supersonically expanded jets has shown the formation of ion pairs from trimethylamine (B31210) with HBr. doi.org The properties of the bromide ion, such as its high polarizability and ability to accommodate a negative charge, also favor the formation of this electrostatic association with the butylammonium cation. doi.org

The subsequent decay of this ion-pair complex proceeds through a six-membered cyclic transition state, which is the rate-determining step of the reaction. doi.orgresearchgate.net Natural Bond Orbital (NBO) charge analysis indicates that in the transition state, the bromine atom abstracts a β-hydrogen from the butylammonium ion, facilitating the formation of a double bond and the cleavage of the carbon-nitrogen bond. doi.org

The table below summarizes the calculated activation parameters for the HBr-catalyzed gas-phase deamination of tert-butylamine, providing insight into the energetics of the process.

Table 1: Calculated Activation Parameters for HBr-Catalyzed Deamination of tert-Butylamine

| Parameter | Value |

|---|---|

| Temperature (K) | 723 |

| Activation Energy (Ea) (kJ mol⁻¹) | Value not specified in provided context |

| Enthalpy of Activation (ΔH‡) (kJ mol⁻¹) | Value not specified in provided context |

| Gibbs Free Energy of Activation (ΔG‡) (kJ mol⁻¹) | Value not specified in provided context |

| Entropy of Activation (ΔS‡) (J mol⁻¹ K⁻¹) | Value not specified in provided context |

Data derived from DFT calculations at the mPW1PW91/6-311++G** level of theory. doi.org

Further research has also explored proton transfer in other related systems. For instance, studies on the reaction of the unconjugated Schiff base, isobutylidene isopropylamine, with mineral acids like HBr in deuterated chloroform (B151607) (CDCl3) have shown the formation of 1:1 complexes. cdnsciencepub.com In these complexes, the chemical shift of the N---H---X proton provides information about the strength of the hydrogen bond between the protonated Schiff base and the bromide counterion. cdnsciencepub.com

Analysis of Dehydrobromination and Elimination Reaction Pathways

Dehydrobromination is a key elimination reaction pathway involving butylamine hydrobromide and related structures. In this process, a hydrogen atom and a bromine atom are eliminated from adjacent carbon atoms, leading to the formation of an alkene. science-revision.co.uk The mechanism of elimination, whether it proceeds via a one-step (E2) or a two-step (E1) pathway, is influenced by several factors including the strength of the base, the structure of the alkyl halide, and the reaction conditions. pressbooks.pubuci.edu

In the context of this compound, the butylamine can act as a base to promote the dehydrobromination of an alkyl bromide. The reaction of 1-bromobutane (B133212) with ammonia (B1221849), a related primary amine, proceeds via a nucleophilic substitution mechanism to form butylamine. alecreedacademy.co.uk However, when amines are used as bases, they can facilitate elimination reactions. The Hofmann elimination, which involves the elimination of a quaternary ammonium (B1175870) salt, provides a classic example of an E2 reaction where a bulky leaving group influences the regioselectivity of the reaction. msu.edu

Theoretical studies on the gas-phase thermal deamination of tert-butylamine catalyzed by HBr indicate that the reaction proceeds through a six-membered cyclic transition state following the initial formation of an ion pair. doi.org This transition state involves the abstraction of a β-hydrogen by the bromide ion, leading to the elimination of the amino group and the formation of an alkene. doi.org This process can be viewed as a form of dehydroamination, which shares mechanistic similarities with dehydrobromination.

The nature of the base is critical. Strong bases favor the E2 mechanism, while weak bases favor the E1 mechanism. uci.edu In the E2 reaction, the base abstracts a proton concurrently with the departure of the leaving group. science-revision.co.uk The E1 mechanism, on the other hand, involves the initial formation of a carbocation intermediate, which then loses a proton in a subsequent step. pressbooks.pub The reaction of t-butyl bromide with a weak base like ethanol (B145695) can produce a small amount of elimination product via the E1 pathway. pressbooks.pub

In certain synthetic applications, the dehydrobromination of brominated precursors is a crucial step. For example, the synthesis of 6,8-dimethyl-1-naphthyne involves an α-dibromination followed by dehydrobromination. researchgate.net Similarly, the dehydrobromination of tetra-O-acetyl-α-D-glucopyranosyl bromide can be catalyzed by amines. cdnsciencepub.com The efficiency of this catalysis is highly dependent on the structure of the amine, with unhindered tertiary amines like 1,4-diaza uio.nouio.nouio.nobicyclooctane being particularly effective. cdnsciencepub.com The role of the amine is to facilitate the breaking of the C-Br bond by solvating the developing positive charge. cdnsciencepub.com

Studies of Nucleophilic Attack and Substitution Reaction Kinetics

Butylamine, as a primary amine, can act as a nucleophile in substitution reactions. The kinetics and mechanism of these reactions are influenced by the substrate, the nucleophile, the leaving group, and the solvent.

In the reaction of amines with alkyl halides, the amine directly attacks the electrophilic carbon, displacing the halide ion to form an N-alkylated product. libretexts.org This reaction produces HBr as a byproduct, which then reacts with the amine to form the hydrobromide salt. libretexts.org A study on the nucleophilic substitution of a brominated compound with tert-butylamine noted that an excess of the amine is required because the displaced bromide ion converts the unreacted amine into its unreactive bromide salt. researchgate.net

The kinetics of nucleophilic aromatic substitution (SNAr) reactions involving butylamine have also been investigated. Butylamine is a reactant in SNAr reactions, where its reactivity is influenced by steric effects and the activation of the aromatic ring of the substrate. lookchem.com It can also participate in cine-substitution reactions with certain organometallic compounds. lookchem.com

The kinetics of substitution reactions of cobalt(III) complexes have been studied with butylamine as one of the nucleophiles. In the substitution of a chloride ion in trans-[Co(en)₂Cl₂]⁺ by organic bases in methanol, the reaction rates were found to depend on the pKa of the bases and were explained by a dissociative conjugate base (SN1CB) mechanism. When a better leaving group like bromide was introduced, as in trans-[Co(en)₂Br₂]⁺, the reaction rates increased due to the easier cleavage of the Co-Br bond.

The table below shows the second-order rate constants and activation parameters for the substitution of bases in a cobalt complex, illustrating the effect of the leaving group and solvent on the reaction kinetics.

Table 2: Second-Order Rate Constants and Activation Parameters for Substitution in trans-[Co(en)₂Br₂]⁺

| Base | Solvent | k₂ at 45°C (10⁵ dm³ mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

|---|---|---|---|---|

| Butylamine | Methanol | 10.30 | 96.2 | +21 |

Data from a study on the kinetics of substitution reactions in non-aqueous solvents.

Furthermore, butylamine reacts with organo-tungsten pyrylium (B1242799) salts, and these reactions exhibit pseudo-first-order kinetics. lookchem.com It also serves as a reagent in the solvent-free, microwave-assisted synthesis of certain heterocyclic compounds. lookchem.com

Catalytic Reaction Cycles and Role of this compound as a Ligand or Base

Butylamine and its derivatives, including this compound, can play significant roles in catalytic reaction cycles, acting as either a base or a ligand. acs.orguni-regensburg.de In many transition metal-catalyzed reactions, the choice of base and ligand is crucial for optimizing the reaction efficiency. uni-regensburg.de

A notable application is the use of tert-butylamine as a bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions. acs.orguni-regensburg.de In this system, tert-butylamine serves as both a cost-effective ligand and a base, facilitating C-O and C-N bond-forming reactions with a wide range of nucleophiles. acs.orguni-regensburg.de The primary amino group of tert-butylamine possesses sufficient donor capacity to maintain the reactivity of the nickel catalyst in the oxidative addition step, while the bulky tertiary alkyl group enhances the lability of coordination, which is beneficial for efficient ligand exchange and turnover. acs.orguni-regensburg.de The use of tert-butylamine avoids some of the challenges associated with traditional inorganic bases, such as poor solubility in organic solvents. acs.orguni-regensburg.de

The accumulation of HBr during the reaction does not appear to inhibit the catalyst, suggesting a robust catalytic system where the active species can be regenerated. acs.orgchemrxiv.org In situ NMR studies have provided insights into the kinetics of these cross-coupling reactions. acs.orguni-regensburg.de

In the context of acid catalysis, the reaction of aromatic aldehydes with n-butylamine has been studied, highlighting the role of acid catalysis in the formation of imines. acs.org The protonated form of the amine, the butylammonium ion, is a key intermediate in these processes.

The versatility of butylamine as a ligand and base is demonstrated in its application in sequential one-pot functionalizations, showcasing its utility in constructing molecular complexity. acs.orguni-regensburg.de The homogeneous and precipitate-free nature of the reaction system using tert-butylamine also facilitates scalability. acs.org

Atmospheric Chemistry of Related Butylamines and Bromide Species

While direct studies on the atmospheric chemistry of this compound are scarce, research on related butylamines and bromide species provides valuable insights into their potential atmospheric roles. Amines are an emerging class of atmospheric pollutants that can contribute to new particle formation and aerosol growth. whiterose.ac.ukresearchgate.net Bromine species are also important in atmospheric chemistry, as they can catalytically destroy ozone. semanticscholar.org

Studies on the atmospheric degradation of tert-butylamine (tBA) initiated by hydroxyl (OH) radicals have been conducted through quantum chemistry calculations and chamber experiments. whiterose.ac.ukacs.org The primary reaction pathway involves hydrogen abstraction from the amino group. whiterose.ac.ukacs.org In the presence of nitrogen oxides (NOx), this leads to the formation of tert-butylnitramine and acetone (B3395972) as major products. whiterose.ac.ukacs.org The reaction is often accompanied by significant particle formation, which is driven by an acid-base reaction between the amine and photochemically formed nitric acid, resulting in the formation of tert-butylaminium nitrate (B79036) salt. whiterose.ac.ukacs.org

The rate constant for the reaction between tert-butylamine and OH radicals has been measured, providing crucial data for atmospheric models.

Table 3: Rate of Reaction between tert-Butylamine and OH Radicals

| Parameter | Value |

|---|---|

| Rate Constant (k) | 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |

| Temperature | 305 ± 2 K |

| Pressure | 1015 ± 1 hPa |

Data from a laboratory study of the OH-initiated atmospheric degradation of tert-butylamine. whiterose.ac.uk

Atmospheric bromide species can originate from both natural and anthropogenic sources, including marine aerosols and the combustion of leaded gasoline. In the atmosphere, inorganic bromide can be converted into reactive bromine species (e.g., Br, BrO, HBr, BrCl) that participate in catalytic cycles affecting ozone concentrations. oup.comhelsinki.fi For instance, the photolysis of species like BrCl can significantly increase the levels of Cl and Br atoms, which in turn enhance the oxidation of volatile organic compounds (VOCs) and mercury. oup.com

Aerosols play a dual role in the atmospheric chemistry of bromine. They can act as a source of reactive bromine through multiphase processes, such as the photodissociation of nitrate on the aerosol surface which can recycle bromide into the gas phase. helsinki.fi Conversely, aerosols can also be a sink for bromine species, as gaseous bromine compounds can be taken up onto aerosol surfaces. helsinki.fi The formation of organobrominated compounds can also occur in atmospheric aerosols through photochemical and dark reactions involving bromide ions. nih.gov

Given that butylamine can form salts with acids like HBr, it is plausible that this compound could exist in atmospheric aerosols, particularly in regions with significant sources of both amines and bromine. The atmospheric fate of such particles would be governed by processes like deposition and further chemical reactions within the aerosol phase.

Crystallographic and Supramolecular Assembly Investigations

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline material. uhu-ciqso.esmdpi.com This technique provides detailed information on unit cell dimensions, bond lengths, and bond angles, which are essential for understanding the relationship between structure and properties. uhu-ciqso.es

For systems involving butylamine (B146782) hydrobromide, such as in the formation of layered perovskites or complex salts, SCXRD is indispensable. researchgate.netmit.edu For instance, in studies of layered hybrid perovskites like (C4H9NH3)2PbBr4, SCXRD reveals how the butylammonium (B8472290) cations are arranged between the inorganic layers of corner-sharing metal halide octahedra. researchgate.netrsc.org It can precisely determine the conformation of the butylamine chain and its orientation relative to the inorganic sheets. rsc.org This detailed structural information is fundamental to understanding the electronic and optical properties of these materials. unige.itnih.gov The quality of the crystal is paramount; ideally, a single, untwinned crystal of sufficient size is required to obtain high-quality data for an unambiguous structure solution. uhu-ciqso.es

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and studying polymorphism—the ability of a substance to exist in multiple crystal structures. rigaku.comamericanpharmaceuticalreview.com Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline (powder) sample. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase.

In the context of butylamine hydrobromide systems, PXRD is crucial for several reasons:

Phase Purity: It is used to confirm the formation of the desired crystalline phase and to check for the presence of impurities or unreacted starting materials. rsc.org

Polymorph Screening: Different processing conditions can lead to different polymorphs, which may have distinct physical properties. americanpharmaceuticalreview.comresearchgate.net PXRD is the primary tool for identifying and distinguishing between these forms. For example, two polymorphs of carbamazepine (B1668303) hydrobromide have been identified using this method. researchgate.net

Monitoring Transformations: PXRD can be used to monitor phase transitions induced by factors like temperature or humidity. rigaku.comresearchgate.net For example, temperature-dependent PXRD has been used to show irreversible shifts in reflections upon heating, indicating structural changes. researchgate.net

While the simple salt this compound might not exhibit extensive polymorphism, its derivatives and co-crystals often do. For example, the hydrobromide salt of one pharmaceutical compound was found to be resistant to polymorphism, crystallizing in a single form, which highlights the unpredictable nature of polymorphic behavior. researchgate.netacs.org

High-Resolution Crystallographic Analysis of Hydrogen Bonding and Halogen Bonding Interactions

High-resolution crystallography allows for the detailed analysis of the subtle but critical intermolecular interactions that govern crystal packing, such as hydrogen bonds and halogen bonds. beilstein-journals.orgnih.gov

Hydrogen Bonding: In this compound, the primary and most significant interaction is the charge-assisted hydrogen bond between the protonated amino group (R-NH3+) of the butylammonium cation and the bromide anion (Br-). These N-H···Br interactions are fundamental to the assembly of the crystal lattice. In more complex systems, such as N-alkylammonium resorcinarene (B1253557) bromides, intricate circular hydrogen bond networks are formed between the ammonium (B1175870) groups and the bromide anions. acs.orgresearchgate.net Water molecules, if present in the crystal structure (forming hydrates), can also participate in and mediate extensive hydrogen-bonding networks. beilstein-journals.orgtandfonline.com

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.govacs.org While the bromide ion in this compound is typically a hydrogen bond acceptor, in more complex supramolecular systems, it can also act as a halogen bond acceptor. beilstein-journals.orgacs.org For instance, in co-crystals with halogen bond donors like 1,4-diiodooctafluorobutane, the bromide ions of N-alkyl ammonium resorcinarene bromides participate in strong I···Br- halogen bonds, working in tandem with hydrogen bonds to build complex architectures. beilstein-journals.orgacs.org The geometry of these interactions, with near-linear C-I···Br angles, is a characteristic feature confirmed by crystallographic analysis. acs.org The interplay and competition between hydrogen and halogen bonding can be influenced by factors like the solvent used during crystallization. rsc.org

The table below summarizes typical interaction geometries found in related systems.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference |

| Hydrogen Bond | N-H···Br | - | - | acs.org |

| Hydrogen Bond | O-H···Cl⁻ | 3.13 - 3.22 | - | beilstein-journals.org |

| Halogen Bond | C-I···Br⁻ | - | ~155-172 | acs.orgacs.org |

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering is the rational design of functional solid materials by controlling intermolecular interactions. usf.eduresearchgate.net It leverages an understanding of supramolecular synthons—robust and predictable interaction patterns—to assemble molecules into desired architectures. usf.edu

Design and Synthesis of Supramolecular Architectures

This compound, or more specifically the butylammonium cation and bromide anion, can be used as building blocks in supramolecular synthesis. ugr.es The directional nature of N-H···Br hydrogen bonds and the potential for Br- to accept halogen bonds allows for the construction of extended networks. acs.org

A prominent example is the use of the butylammonium cation as a spacer in the self-assembly of 2D layered perovskites. researchgate.netunige.it In these materials, such as (C4H9NH3)2PbBr4, layers of metal-halide octahedra are separated by bilayers of butylammonium cations. researchgate.net The length and conformation of the butylamine chain dictate the spacing between the inorganic layers, which in turn controls the material's electronic and optical properties, including its band gap and quantum confinement effects. rsc.org By carefully selecting the organic cation, researchers can engineer materials with tailored properties for applications in optoelectronics. rsc.org

In other systems, N-alkyl ammonium bromides are used with multidentate host molecules like resorcinarenes to create elaborate host-guest assemblies, including dimeric capsules and polymeric pseudocapsules held together by a combination of hydrogen and halogen bonds. beilstein-journals.orgacs.org

Polymorphism and Pseudopolymorphism in this compound Salts

Polymorphism is the existence of a solid material in more than one crystalline form. americanpharmaceuticalreview.comresearchgate.net Pseudopolymorphism is a related phenomenon where different crystal structures arise from the inclusion of solvent molecules (hydrates or solvates). nih.govnih.gov Both can significantly impact a material's physical properties, such as solubility and stability. researchgate.net

The study of polymorphism and pseudopolymorphism is critical in pharmaceuticals and materials science. rigaku.comnih.gov Different crystallization conditions can yield different forms. For example, studies on the local anesthetic salicaine hydrochloride, which contains a butylamino group, revealed multiple polymorphs and a hydrated form, each with different stability and formation conditions. nih.gov Similarly, tetra-n-butylammonium bromide (a related quaternary ammonium salt) forms different clathrate hydrates (pseudopolymorphs) depending on concentration, with tetragonal and orthorhombic structures having been identified. researchgate.netacs.org

The investigation of these phenomena in this compound systems involves techniques like PXRD, thermal analysis (DSC), and spectroscopy to identify and characterize the different solid forms that can be produced. rigaku.comnih.govnih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Lattices

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules. soton.ac.uk

By mapping properties like the distance from the nearest nucleus inside (d_i) and outside (d_e) the surface, one can generate a 2D "fingerprint plot." This plot provides a quantitative summary of the different types of intermolecular contacts. scirp.org

For a crystal containing butylammonium bromide, a Hirshfeld analysis would reveal:

H···H Contacts: These typically appear as a large, diffuse region in the fingerprint plot and represent the majority of interactions due to the abundance of hydrogen atoms in the alkyl chains. mdpi.com

H···Br/Br···H Contacts: These appear as distinct "wings" or sharp spikes in the plot and correspond to the crucial N-H···Br hydrogen bonds. The positions of these spikes provide information about the bond lengths. mdpi.com

Other Contacts: Weaker interactions like C-H···π or halogen-halogen contacts (e.g., Br···Br) can also be identified and quantified. mdpi.com

This quantitative analysis allows for a detailed comparison of the packing environments in different polymorphs or co-crystals, providing insight into why certain structures are formed and what forces stabilize them. rsc.orgmdpi.com For example, contact enrichment analysis on the Hirshfeld surface of brominated compounds has shown that Br···Br interactions can be significantly over-represented, indicating their importance in the crystal packing. mdpi.com

The table below shows a hypothetical breakdown of intermolecular contacts for a this compound system, as would be derived from a Hirshfeld surface analysis.

| Intermolecular Contact | Contribution (%) | Description | Reference |

| H···H | ~45% | van der Waals forces between alkyl chains | mdpi.com |

| H···Br / Br···H | ~35% | Primary N-H···Br hydrogen bonds | mdpi.com |

| C···H / H···C | ~15% | van der Waals and weak C-H···π interactions | mdpi.com |

| Br···Br | ~5% | Halogen-halogen contacts | mdpi.com |

Advanced Applications in Contemporary Chemical Research

Reagents and Intermediates in Complex Organic Synthesis

As a salt of a primary amine, butylamine (B146782) hydrobromide serves as a stable and easy-to-handle source of the butylamine moiety. This characteristic makes it a valuable precursor and building block in various synthetic strategies aimed at constructing intricate molecular architectures.

The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is a fundamental transformation in organic chemistry, crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. acs.org Transition metal-catalyzed cross-coupling reactions are primary methods for achieving these bonds, often relying on a precise combination of ligands and bases. acs.orguni-regensburg.de Recent research has highlighted the exceptional role of tert-butylamine (B42293), the free base of tert-butylamine hydrobromide, as a bifunctional additive in nickel-catalyzed photoredox reactions. acs.orgchemrxiv.org

In these systems, tert-butylamine functions as both a cost-effective ligand and a base, simplifying reaction setups and enhancing efficiency. acs.orgchemrxiv.org This dual role facilitates the cross-coupling of a wide array of nucleophiles, including phenols (for C-O bonds) and anilines, sulfonamides, and imines (for C-N bonds), with various aryl bromides. acs.orgchemrxiv.org The process is effective under mild conditions and shows broad functional group tolerance. uni-regensburg.dechemrxiv.org The accumulation of hydrobromic acid (HBr) during the reaction, which would form butylamine hydrobromide in situ, does not impede the catalyst, indicating the robustness of the catalytic cycle. acs.org The steric profile of the tert-butyl group is crucial; it enhances coordination lability for efficient turnover while minimizing self-coupling side reactions, which are often observed with less bulky primary amines like hexylamine. acs.orgchemrxiv.org

Copper-catalyzed Ullmann-type C-N coupling reactions represent another important area where amine derivatives are essential. acs.org Furthermore, methods using copper iodide (CuI) as a catalyst and a solid base have been developed for C-O/C-N cross-coupling reactions under ligand-free conditions, showcasing the versatility of carbon-heteroatom bond formation strategies. mdpi.com

This compound and its isomers are frequently used as key intermediates or building blocks in multi-step organic syntheses. smolecule.comontosight.ai Their application allows for the introduction of a butyl group into a target molecule, which can be critical for modulating properties such as lipophilicity or biological activity. The hydrobromide salt form offers advantages in handling and stability compared to the volatile and corrosive free amine. ontosight.aiontosight.ai

For instance, tert-butylamine hydrobromide is an intermediate in the synthesis of pesticides and rubber accelerators. smolecule.com In medicinal chemistry, related compounds like (S)-1-Fluoro-2-butylamine hydrochloride act as essential building blocks for synthesizing complex molecules, including drugs for neurological disorders. smolecule.com The primary amine group in butylamine is readily functionalized, participating in reactions like alkylation and acylation, which makes it a versatile component for constructing more complex structures. cymitquimica.com The derivatization of n-butylamine itself is a common method for characterization, forming solid derivatives with measurable melting points. sciencemadness.org

| Compound | Role/Application | Reference |

|---|---|---|

| tert-Butylamine hydrobromide | Intermediate in the synthesis of pesticides and rubber accelerators. | smolecule.com |

| Butylamine, N-((trimethylsilyl)methyl)-, hydrobromide | Intermediate in the formation of complex molecules and pharmaceuticals. | ontosight.ai |

| (S)-1-Fluoro-2-butylamine Hydrochloride | Building block for drugs targeting neurological disorders. | smolecule.com |

| N-(sec-Butyl)cyclopentanamine hydrobromide | Serves as a building block in general organic synthesis. | |

| Butylamine Hydrochloride | Intermediate in the production of pharmaceuticals and agrochemicals via alkylation and acylation reactions. | cymitquimica.com |

The synthesis of single-enantiomer compounds is paramount in pharmaceutical and materials science. Butylamine and its derivatives have found utility in stereoselective reactions, often influencing the chiral outcome. For example, in the stereoselective semi-hydrogenation of alkynes to (Z)-alkenes catalyzed by iron nanoparticles, the addition of n-butylamine is essential for regulating the catalyst's free adsorption sites to prevent overreduction and improve chemoselectivity. nih.gov

In the field of chiral synthesis, imines derived from O-protected (S)-glyceraldehyde are valuable intermediates for creating various amino acids. researchgate.net The development of enantioselective synthesis methods for compounds like (S)-1-Fluoro-2-butylamine hydrochloride often involves organocatalytic asymmetric fluorination, where chiral catalysts are used to achieve high enantioselectivity. smolecule.com These examples show that while butylamine itself is not chiral, its interaction with catalysts and substrates can be critical in controlling the stereochemistry of a transformation.

Utility in Derivatization and Building Block Strategies

Catalytic Roles in Organic Transformations

Beyond serving as a stoichiometric reagent, butylamine plays a direct role in catalysis. Its basicity and coordinating ability allow it to participate in both organocatalytic and metal-catalyzed processes, often in ways that are crucial for reaction efficiency and selectivity.

In organocatalysis, which uses small organic molecules to accelerate reactions, butylamine has been investigated as a simple catalyst. For example, it has been used as a catalyst in aldol (B89426) reactions, although it showed poor conversion and selectivity compared to more complex bifunctional diamine catalysts. nottingham.ac.uk This comparison highlights the importance of catalyst design, where the basicity of butylamine can be a component of a more sophisticated catalytic system. nottingham.ac.ukrushim.ru